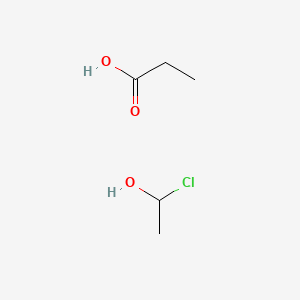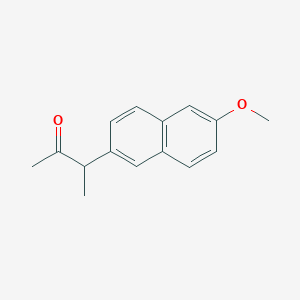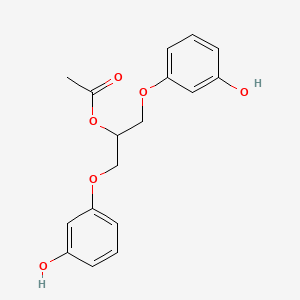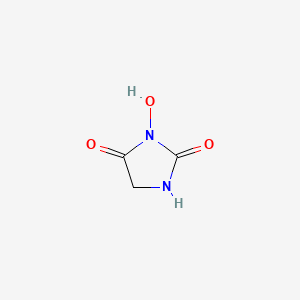
3-Hydroxyimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C3H4N2O3. It is a derivative of imidazolidine-2,4-dione, featuring a hydroxyl group at the third position. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyimidazolidine-2,4-dione typically involves the reaction of arylglyoxal hydrates with N-hydroxyurea in acetic acid. The reaction is carried out at room temperature, leading to the formation of substituted N-hydroxyureas, which then cyclize to form 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones. These intermediates undergo dehydration to yield 5-aryl-3-hydroxyimidazolidine-2,4-diones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving controlled reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different hydroxylated products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
3-Hydroxyimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it useful in the development of pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 3-Hydroxyimidazolidine-2,4-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Imidazolidine-2,4-dione: Lacks the hydroxyl group at the third position.
3-Alkoxyimidazolidine-2,4-dione: Features an alkoxy group instead of a hydroxyl group.
Imidazolidine-2-thione: Contains a sulfur atom replacing one of the oxygen atoms.
Uniqueness: 3-Hydroxyimidazolidine-2,4-dione is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56775-96-3 |
|---|---|
Formule moléculaire |
C3H4N2O3 |
Poids moléculaire |
116.08 g/mol |
Nom IUPAC |
3-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H4N2O3/c6-2-1-4-3(7)5(2)8/h8H,1H2,(H,4,7) |
Clé InChI |
RXDGHXQROICYMR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


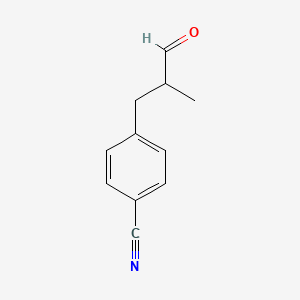
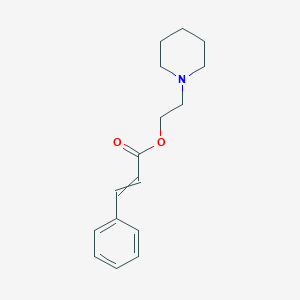
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
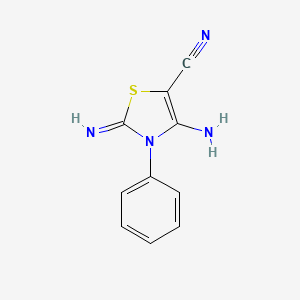




![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
